4-tert-butyl-N-(2-pyrimidinyl)benzamide

Description

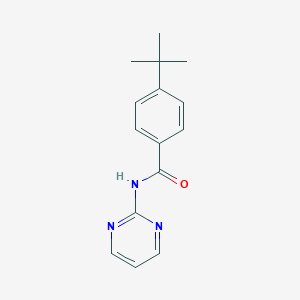

4-tert-butyl-N-(2-pyrimidinyl)benzamide is a benzamide derivative characterized by a para-substituted tert-butyl group on the benzene ring and a 2-pyrimidinyl moiety attached to the amide nitrogen. Its molecular formula is C₁₅H₁₇N₃O, with a molecular weight of 267.32 g/mol. The tert-butyl group enhances lipophilicity, while the pyrimidinyl ring contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring aromatic heterocyclic recognition .

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-tert-butyl-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)12-7-5-11(6-8-12)13(19)18-14-16-9-4-10-17-14/h4-10H,1-3H3,(H,16,17,18,19) |

InChI Key |

SRKBRGXSZMMNIJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-tert-butyl-N-(4-methyl-2-pyrimidinyl)benzamide

- Molecular Formula : C₁₆H₁₉N₃O

- Molecular Weight : 269.34 g/mol

- The methyl group may enhance metabolic stability compared to the unsubstituted pyrimidinyl analogue .

4-tert-butyl-N-(2-pyridinyl)benzamide

4-Bromo-N-(2-nitrophenyl)benzamide (4MNB)

- Molecular Formula : C₁₃H₁₀BrN₂O₃

- Key Differences : Bromine at the para position increases molecular weight (345.14 g/mol) and electron-withdrawing effects, altering electronic properties. The nitro group on the aniline ring enhances reactivity but may introduce toxicity concerns .

Physicochemical Properties

*Estimated via QSAR models.

- Lipophilicity : The tert-butyl group consistently elevates logP values, enhancing membrane permeability but risking solubility issues.

- Hydrogen Bonding : Pyrimidine-containing derivatives exhibit higher hydrogen-bond acceptor counts, favoring interactions with polar targets like kinases.

Tyrosine Kinase Inhibitors (TKIs)

- Imatinib (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide): Shares a benzamide core but includes a piperazinyl-methyl group and extended aromatic system for BCR-ABL inhibition. The tert-butyl analogue lacks this complexity, suggesting lower kinase affinity .

- Nilotinib: A second-generation TKI with a 30-fold higher potency than imatinib. Structural parallels include pyrimidine-amino linkages, but nilotinib’s imidazole substituents enhance ATP-binding site interactions .

Metabolic Stability

- 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide (CAS 544435-07-6): The tetrazole ring improves metabolic resistance compared to pyrimidinyl analogues, as tetrazoles are less prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.